Sodium 2-(hydroxymethyl)cyclobutanecarboxylate
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Overview
Description
Sodium 2-(hydroxymethyl)cyclobutanecarboxylate is a chemical compound with the molecular formula C6H9NaO3 and a molecular weight of 152.12 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a hydroxymethyl group and a carboxylate group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(hydroxymethyl)cyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydroxymethylcyclobutanecarboxylic acid, which is subsequently neutralized with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(hydroxymethyl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylate group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Sodium 2-(carboxymethyl)cyclobutanecarboxylate.
Reduction: Sodium 2-(hydroxymethyl)cyclobutanemethanol.
Substitution: Various substituted cyclobutanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Sodium 2-(hydroxymethyl)cyclobutanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 2-(hydroxymethyl)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carboxylate group can also interact with metal ions and other charged species, affecting the compound’s overall reactivity and function .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-(hydroxymethyl)cyclopentanecarboxylate: Similar structure but with a cyclopentane ring.
Sodium 2-(hydroxymethyl)cyclohexanecarboxylate: Similar structure but with a cyclohexane ring.
Sodium 2-(hydroxymethyl)cyclopropanecarboxylate: Similar structure but with a cyclopropane ring.
Uniqueness
Sodium 2-(hydroxymethyl)cyclobutanecarboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
sodium;2-(hydroxymethyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c7-3-4-1-2-5(4)6(8)9;/h4-5,7H,1-3H2,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOILSOUHIBNBC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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